3-[(3-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated benzyl halide and a thiol group.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using a methylbenzene derivative and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or ring reduction.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the bromophenyl and methylphenyl groups may enhance the compound’s binding affinity to biological targets.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antiviral, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl and methylphenyl groups could enhance its binding affinity and specificity for certain molecular targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
- 3-[(3-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
- 3-[(3-Methylphenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
Uniqueness
Compared to similar compounds, 3-[(3-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.
Properties
Molecular Formula |
C16H15BrN4S |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15BrN4S/c1-11-5-7-13(8-6-11)15-19-20-16(21(15)18)22-10-12-3-2-4-14(17)9-12/h2-9H,10,18H2,1H3 |
InChI Key |
OYXUVQDRNMGSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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